Bienvenue dans la boutique en ligne BenchChem!

5-Bromo-N,N-diethyl-3-pyridinecarboxamide

Cross-coupling C–C bond formation Suzuki-Miyaura

5-Bromo-N,N-diethyl-3-pyridinecarboxamide (CAS 104290-44-0), also referred to as 5-bromo-N,N-diethylnicotinamide, is a halogenated pyridine-3-carboxamide derivative with the molecular formula C₁₀H₁₃BrN₂O and a molecular weight of 257.13 g mol⁻¹. The compound features a bromine atom regiospecifically installed at the 5-position of the pyridine ring and a diethylamide moiety attached to the 3-carboxyl group.

Molecular Formula C10H13BrN2O
Molecular Weight 257.13 g/mol
CAS No. 104290-44-0
Cat. No. B1290434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-N,N-diethyl-3-pyridinecarboxamide
CAS104290-44-0
Molecular FormulaC10H13BrN2O
Molecular Weight257.13 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1=CC(=CN=C1)Br
InChIInChI=1S/C10H13BrN2O/c1-3-13(4-2)10(14)8-5-9(11)7-12-6-8/h5-7H,3-4H2,1-2H3
InChIKeyINALCDDCRXNOBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-N,N-diethyl-3-pyridinecarboxamide (CAS 104290-44-0): Core Identity and Procurement Baseline


5-Bromo-N,N-diethyl-3-pyridinecarboxamide (CAS 104290-44-0), also referred to as 5-bromo-N,N-diethylnicotinamide, is a halogenated pyridine-3-carboxamide derivative with the molecular formula C₁₀H₁₃BrN₂O and a molecular weight of 257.13 g mol⁻¹ [1]. The compound features a bromine atom regiospecifically installed at the 5-position of the pyridine ring and a diethylamide moiety attached to the 3-carboxyl group [2]. It is catalogued as a synthetic building block, typically supplied at ≥95 % or ≥97 % purity by reputable vendors , and is primarily employed in medicinal and agrochemical research as a late-stage functionalisation intermediate.

Why 5-Bromo-N,N-diethyl-3-pyridinecarboxamide Cannot Be Replaced by Closest In‑Class Analogs


Swapping 5-bromo-N,N-diethyl-3-pyridinecarboxamide for its closest commercially available analogs—such as the non‑brominated N,N-diethylnicotinamide (nikethamide), the dimethylamide congener, or the 2‑carboxamide regioisomer—introduces measurable differences in physicochemical parameters (log P, topological polar surface area, rotatable bond count), fundamentally alters synthetic utility by removing the sole aryl‑halide cross‑coupling handle, and changes the steric and electronic profile that governs molecular recognition [1][2]. These variations are not cosmetic; they directly impact reaction design, biological target engagement, and downstream SAR interpretation, making straightforward substitution scientifically indefensible without re‑validation .

5-Bromo-N,N-diethyl-3-pyridinecarboxamide: Quantitative Differentiation Evidence vs. Key Analogues


Aryl Bromide Cross‑Coupling Handle: Enabling Synthetic Utility Absent in the Non‑Halogenated Parent

The target compound contains a C(sp²)–Br bond at the pyridine 5‑position, creating a chemically addressable site for palladium‑catalysed cross‑coupling reactions (Suzuki‑Miyaura, Buchwald‑Hartwig) [1][2]. In contrast, the non‑brominated parent N,N-diethylnicotinamide (nikethamide, CAS 59‑26‑7) possesses only a C–H bond at the same position, rendering it inert under identical catalytic conditions. While direct coupling yields for the title compound have not been published in the open literature, the class of 5‑bromonicotinamides is documented to undergo efficient Suzuki couplings, enabling introduction of aryl, heteroaryl, and alkenyl diversity at this position [1]. This functional handle is the single most critical differentiator for procurement when compound elaboration via C–C bond formation is the experimental objective.

Cross-coupling C–C bond formation Suzuki-Miyaura Buchwald-Hartwig

Lipophilicity Advantage Over the Non‑Brominated N,N‑Diethylnicotinamide Parent

The computed log P of 5‑bromo‑N,N‑diethylnicotinamide is 2.33, compared with a reported measured log P of 1.56 for N,N‑diethylnicotinamide (nikethamide) [1]. This Δlog P of +0.77 translates to an approximately 5.9‑fold increase in partition coefficient between n‑octanol and water, consistent with the well‑documented lipophilicity‑enhancing effect of aromatic bromination. The elevated log P predicts improved passive membrane permeability and may influence tissue distribution in biological assays, making the brominated derivative a more appropriate choice for phenotypic screening or in‑vivo studies where moderate lipophilicity is desirable.

Lipophilicity log P Membrane permeability Drug-likeness

Enhanced Steric Bulk and Rotatable Bond Count vs. N,N‑Dimethyl Analog

The target compound carries two N‑ethyl substituents (4 additional sp³ carbon atoms) compared with the N,N‑dimethyl congener (5‑bromo‑N,N‑dimethylnicotinamide, CAS 292170‑96‑8), increasing the molecular weight from 229.07 g mol⁻¹ to 257.13 g mol⁻¹ and adding one extra rotatable bond (4 vs. 3) [1]. This difference in steric footprint—quantified by the higher number of heavy atoms (14 vs. 12) and greater van der Waals volume—can alter binding‑pocket complementarity in protein‑target engagement studies. The diethylamide group also lacks hydrogen‑bond donor capacity (HBD = 0), a feature shared with the dimethyl analog but distinct from primary or secondary amide variants [1].

Steric bulk Conformational flexibility Molecular recognition SAR

Regioisomeric Carboxamide Position: 3‑Pyridinecarboxamide vs. 2‑Pyridinecarboxamide

The target compound is a 3‑pyridinecarboxamide (nicotinamide) derivative, whereas the commercially available 5‑bromo‑N,N‑diethylpyridine‑2‑carboxamide (CAS 673485‑54‑6) locates the carboxamide at the 2‑position (picolinamide) [1]. Although the two regioisomers share identical molecular formula and weight (C₁₀H₁₃BrN₂O; 257.13 g mol⁻¹), their topological polar surface areas differ slightly (33.2 Ų for the 3‑isomer vs. 33.2 Ų for the 2‑isomer, with potential differences in charge distribution) [1]. Nicotinamide‑based scaffolds natively engage NAD⁺‑dependent enzymes (e.g., sirtuins, PARPs) and nicotinic acetylcholine receptors, whereas picolinamide derivatives lack this intrinsic biological recognition. In synthetic chemistry, the 2‑carboxamide regioisomer exhibits differing electronic activation of the pyridine ring, which can alter regioselectivity in subsequent electrophilic substitutions or metalation reactions.

Regioisomerism Nicotinamide vs. picolinamide Biological recognition NAD+ metabolism

Commercial Availability and Purity Benchmarking Against Primary Amide and Mono‑Ethyl Analogs

Vendor‑aggregated data indicate that 5‑bromo‑N,N‑diethylnicotinamide is routinely supplied at 95–97 % purity, with pack sizes ranging from 1 g to 25 g [1][2]. A representative price point is approximately €848.20 for 25 g (~€33.93 g⁻¹) from abcr, positioning the compound as a moderately priced research intermediate . In comparison, the primary amide analog 5‑bromonicotinamide (CAS 28733‑43‑9) and the mono‑ethyl derivative 5‑bromo‑N‑ethylnicotinamide (CAS 173999‑48‑9) are similarly available at ≥95 % purity, but they possess hydrogen‑bond donor(s) (HBD = 1–2) that can introduce confounding intermolecular interactions in assays or crystallisation studies. The target compound’s fully substituted amide (HBD = 0) eliminates this variable, offering a cleaner physicochemical profile for structure‑based design and co‑crystallisation experiments [1].

Procurement Purity Supply chain Cost‑per‑gram

Topological Polar Surface Area and Drug‑Likeness: Consistent with CNS‑Penetrant Chemical Space

With a topological polar surface area (TPSA) of 33.2 Ų, zero hydrogen‑bond donors, and a molecular weight of 257.13 Da, the target compound occupies a region of physicochemical space broadly consistent with orally bioavailable, CNS‑penetrant small molecules (typically TPSA < 60–90 Ų, MW < 400–500 Da) [1]. By comparison, the primary amide 5‑bromonicotinamide has a TPSA of 55.1 Ų and two hydrogen‑bond donors, placing it further from the CNS‑MPO (Multi‑Parameter Optimization) sweet spot [2]. The diethylamide moiety in the target compound effectively masks the polarity of the carboxamide group, reducing TPSA while maintaining sufficient solubility for in‑vitro assay conditions. These properties are computed, not experimental; nonetheless, they provide a quantitative rationale for prioritising the diethylamide derivative when blood‑brain barrier permeability is a project consideration.

TPSA CNS drug-likeness ADME Physicochemical profiling

5-Bromo-N,N-diethyl-3-pyridinecarboxamide: Evidence‑Grounded Application Scenarios


Modular Synthesis of 5‑Aryl‑Substituted Nicotinamide Libraries via Suzuki‑Miyaura Cross‑Coupling

The aryl bromide functionality at the 5‑position enables Pd‑catalysed C–C bond formation with boronic acids or esters, allowing systematic diversification of the nicotinamide scaffold. This scenario is directly supported by the class‑level cross‑coupling competence of 5‑bromonicotinamides [1]. The pre‑installed diethylamide group remains intact throughout coupling, permitting late‑stage library generation without protection/deprotection steps. The non‑brominated N,N‑diethylnicotinamide cannot participate in this transformation, making the brominated derivative the mandatory starting material for any Suzuki‑based SAR exploration [1][2].

CNS‑Focused Fragment‑Based Drug Discovery Using Nicotinamide‑Derived Scaffolds

With a TPSA of 33.2 Ų, zero HBD, and moderate log P (2.33), the compound occupies physicochemical space compatible with CNS drug‑likeness criteria [3]. Its nicotinamide core is structurally related to endogenous NAD⁺ metabolites, offering potential engagement with NAD⁺‑dependent enzymes. The regioisomeric 2‑carboxamide analog, despite identical molecular weight, does not recapitulate this biological recognition, making the 3‑isomer the appropriate selection for CNS‑oriented nicotinamide‑based fragment elaboration [3].

Co‑Crystallisation and Biophysical Assay Development Requiring Zero H‑Bond Donors

The fully substituted diethylamide (HBD = 0) eliminates the hydrogen‑bond donor capacity present in primary and secondary amide analogs, reducing confounding interactions in protein‑ligand co‑crystallisation, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) experiments [3]. The primary amide 5‑bromonicotinamide (HBD = 2) and mono‑ethyl 5‑bromo‑N‑ethylnicotinamide (HBD = 1) would introduce additional H‑bond vectors that complicate binding‑mode interpretation [3][4].

Agrochemical Intermediate for Dioxazine‑Pyridinyl‑Sulfonylurea Herbicide Synthesis

Patent literature identifies nicotinamide derivatives of the general formula encompassing 5‑halo‑N,N‑dialkylnicotinamides as key intermediates in the preparation of dioxazine‑pyridinyl‑sulfonylurea herbicides [5]. The bromine atom at the 5‑position serves as both a synthetic handle and a potential modulator of biological activity in the final agrochemical product. The regioisomeric purity (3‑carboxamide, not 2‑) is critical for correct incorporation into the target dioxazine ring system, as the 2‑substituted isomer would lead to a structurally divergent, biologically unevaluated chemotype [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-N,N-diethyl-3-pyridinecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.